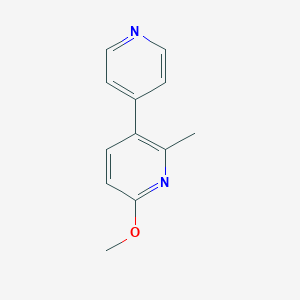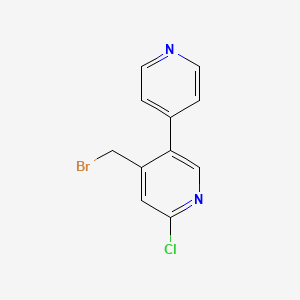
4-(Bromomethyl)-6-chloro-3,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-6-chloro-3,4’-bipyridine is a heterocyclic organic compound that features a bipyridine core with bromomethyl and chloro substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-6-chloro-3,4’-bipyridine typically involves the bromination of a precursor bipyridine compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetone or dichloromethane. The reaction is often carried out under controlled temperature conditions with constant stirring to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of 4-(Bromomethyl)-6-chloro-3,4’-bipyridine may involve continuous flow processes where the reactants are mixed and reacted in a pipeline reactor. This method allows for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Bromomethyl)-6-chloro-3,4’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the chloro group can yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions can yield various substituted bipyridines.
- Oxidation can produce bipyridine oxides.
- Reduction can lead to dechlorinated bipyridine derivatives .
Applications De Recherche Scientifique
4-(Bromomethyl)-6-chloro-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-6-chloro-3,4’-bipyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and chloro groups. These groups can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
3,4-Bis(bromomethyl)furazan: Another compound with bromomethyl groups, used in the synthesis of heterocyclic compounds.
4-(Bromomethyl)benzoic acid: Used as an intermediate in pharmaceutical synthesis.
Uniqueness: 4-(Bromomethyl)-6-chloro-3,4’-bipyridine is unique due to its bipyridine core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of coordination compounds and materials with tailored properties.
Propriétés
Formule moléculaire |
C11H8BrClN2 |
|---|---|
Poids moléculaire |
283.55 g/mol |
Nom IUPAC |
4-(bromomethyl)-2-chloro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-6-9-5-11(13)15-7-10(9)8-1-3-14-4-2-8/h1-5,7H,6H2 |
Clé InChI |
QHBVAVUYBGYSQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CN=C(C=C2CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


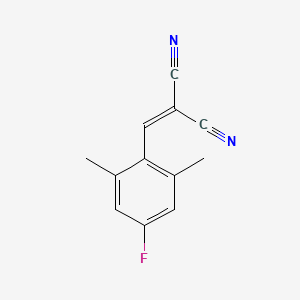
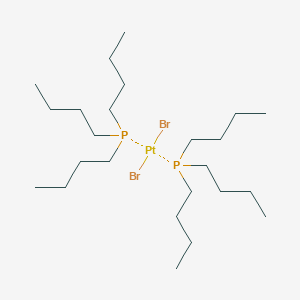


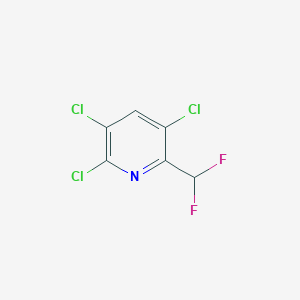

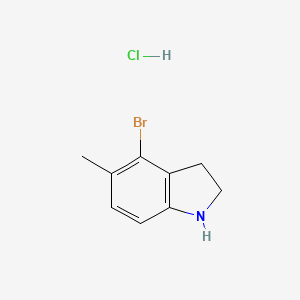
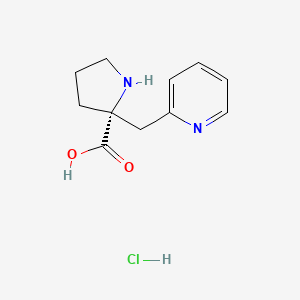
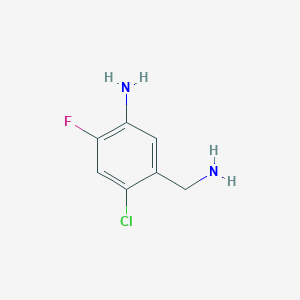
![1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
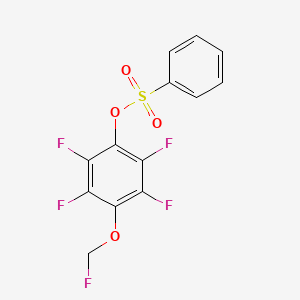

![(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13140189.png)
